molecular formula C7H5ClF2O2S B1444452 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride CAS No. 1235407-51-8

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B1444452
CAS No.: 1235407-51-8
M. Wt: 226.63 g/mol
InChI Key: UHQWNCRFCWGHEX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride involves the sulfonylation of 2,4-difluoro-5-methylbenzene. One common method includes the reaction of 2,4-difluoro-5-methylbenzene with chlorosulfonic acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like 1,4-diazabicyclo[2.2.2]octane and solvents such as tetrahydrofuran and acetonitrile . Major products formed from these reactions include various sulfonamide and sulfonate derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-difluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQWNCRFCWGHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (5.2 mL, 0.078 mol) was added dropwise to a solution of 2,4-difluorotoluene (4.00 g, 0.0312 mol) in chloroform (75 mL, 0.94 mol). The reaction was stirred 2 hours. Additional chlorosulfonic acid (3.1 mL, 0.047 mol) was added and stirring was continued for 18 hours. The reaction was evaporated to an oil and poured onto ice. The mixture was extracted two times with ethyl ether. The combined organic phase was dried over magnesium sulfate and treated with activated carbon. The mixture was filtered through diatomaceous earth and the filtrate was evaporated to give 5.31 g of light brown oil.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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